N-(Piperidin-4-yl)benzamide hydrate
CAS No.: 1986427-04-6
Cat. No.: VC11711980
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1986427-04-6 |
|---|---|
| Molecular Formula | C12H18N2O2 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | N-piperidin-4-ylbenzamide;hydrate |
| Standard InChI | InChI=1S/C12H16N2O.H2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H2 |
| Standard InChI Key | RCEZHZCJCYGMGP-UHFFFAOYSA-N |
| SMILES | C1CNCCC1NC(=O)C2=CC=CC=C2.O |
| Canonical SMILES | C1CNCCC1NC(=O)C2=CC=CC=C2.O |
Introduction
Chemical Identity and Fundamental Properties
N-(Piperidin-4-yl)benzamide hydrate belongs to the class of piperidine derivatives, with the molecular formula C₁₂H₁₆N₂O·H₂O and a molar mass of 222.29 g/mol (anhydrous: 204.27 g/mol) . The compound exists as a white to off-white crystalline powder, with a melting point of 137°C and a predicted boiling point of 412.4±38.0°C . Its density is approximately 1.11±0.1 g/cm³, and it exhibits low vapor pressure (5.26×10⁻⁶ mmHg at 25°C) . The hydrate form enhances stability, as evidenced by its storage recommendation at 2–8°C .
Table 1: Key Physicochemical Properties
Structural Characteristics and Conformational Analysis
X-ray crystallography reveals that the piperidine ring adopts a chair conformation, with a dihedral angle of 31.63° between the piperidine and benzene rings . The C=O bond length in the benzamide group measures 1.231 Å, consistent with typical amide bond distances . The water molecule participates in a network of hydrogen bonds, acting as both donor (O–H···O, O–H···N) and acceptor (N–H···O), which stabilizes the crystal lattice . These interactions contribute to the compound’s hygroscopic nature and influence its solubility profile.
Table 2: Selected Bond Lengths and Angles
| Parameter | Value | Source |
|---|---|---|
| C=O Bond Length | 1.231 Å | |
| Dihedral Angle | 31.63° | |
| N–H···O Hydrogen Bond | 2.892 Å | |
| O–H···N Hydrogen Bond | 2.763 Å |
Synthetic Pathways and Methodological Considerations
The synthesis of N-(piperidin-4-yl)benzamide hydrate can be inferred from analogous protocols for related piperidine benzamides. A patent describing the synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide provides a framework for adaptation:
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Transfer Hydrogenation: Piperidine-4-carboxylic acid is methylated using formaldehyde under palladium-catalyzed transfer hydrogenation to yield 1-methylpiperidine-4-carboxylic acid .
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Amide Formation: Reaction with thionyl chloride and diethylamine produces N,N-diethyl-1-methylpiperidine-4-carboxamide .
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Grignard Coupling: A Grignard reagent (e.g., isopropylmagnesium chloride) facilitates coupling with 2,6-dibromopyridine, followed by hydrobromic acid treatment to form the piperidine-carbonyl intermediate .
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Hydration: Crystallization from aqueous media introduces the water molecule, yielding the hydrate form.
| Compound | IC₅₀ (μM) | Target Pathway | Effect |
|---|---|---|---|
| 47 | 0.25 | p53/p21, AMPK | Cell cycle arrest |
| 12 | 1.42 | Cyclin B1 inhibition | Apoptosis induction |
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